1-(Tert-butoxycarbonyl)-4-cyclopentylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is notable for its stability and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used reagents for deprotection reactions.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of amine groups in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
N-BOC-4-Piperidinecarboxylic acid: Another compound featuring a BOC-protected amine, used in similar applications.
(1-BOC-Piperidin-4-yl)acetic acid: A related compound with a BOC-protected piperidine ring, used in organic synthesis.
Uniqueness
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a cyclopentyl group. This structural feature can impart different reactivity and stability compared to other BOC-protected compounds, making it valuable in specialized synthetic applications.
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(8-12(16)13(17)18)10-6-4-5-7-10/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
ASGPFLBLPRZUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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